Product packaging for (4-Ethylphenyl)diphenylsulfonium(Cat. No.:CAS No. 66482-49-3)

(4-Ethylphenyl)diphenylsulfonium

Cat. No.: B13940781
CAS No.: 66482-49-3
M. Wt: 291.4 g/mol
InChI Key: LUNITJZCXFAMAW-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)diphenylsulfonium is a high-purity sulfonium salt developed for advanced materials science research, particularly in the field of photolithography. Its primary research value lies in its role as a Photoacid Generator (PAG) . When exposed to radiation, such as deep-ultraviolet (DUV) light or electron beams, these compounds undergo a photochemical reaction that generates a strong acid . This acid is critical in chemically amplified resist systems, where it catalyzes a cascade of reactions that alter the solubility of the resist polymer, enabling high-resolution patterning . This mechanism is fundamental for microfabrication in the semiconductor industry, allowing for the production of intricate electronic components . Researchers value this class of sulfonium salts for their role in developing next-generation lithographic processes, including ArF immersion lithography, which is essential for creating sub-45nm node devices . The structure is part of a family of onium salts known for their effectiveness in generating acids with high strength, which is necessary to cleave specific acid-labile protecting groups in modern polymer resins . Beyond foundational resist research, sulfonium salts of this type are also investigated for use in specialized applications such as photoactivated etching pastes . This product is intended for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19S+ B13940781 (4-Ethylphenyl)diphenylsulfonium CAS No. 66482-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66482-49-3

Molecular Formula

C20H19S+

Molecular Weight

291.4 g/mol

IUPAC Name

(4-ethylphenyl)-diphenylsulfanium

InChI

InChI=1S/C20H19S/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3/q+1

InChI Key

LUNITJZCXFAMAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Ethylphenyl Diphenylsulfonium

Precursor Synthesis and Intermediate Derivatization Strategies

A primary precursor is a diaryl sulfoxide (B87167), which can be either symmetrical (like diphenyl sulfoxide) or unsymmetrical (like (4-ethylphenyl)phenyl sulfoxide). Diaryl sulfoxides are commonly synthesized through the oxidation of the corresponding diaryl sulfides. This oxidation can be achieved using various reagents, with hydrogen peroxide often being a preferred choice due to its efficiency and the clean nature of the reaction. tandfonline.com More advanced methods for selective sulfoxide synthesis include the use of a chiral manganese porphyrin complex for enantioselective oxidation or BF₃-promoted C-S bond formation from arylsulfinic acids and arenes. acs.orgacs.org

Another critical set of precursors are organometallic reagents, such as Grignard reagents, derived from halogenated aromatic compounds. For the synthesis of (4-Ethylphenyl)diphenylsulfonium, a key precursor is (4-ethylphenyl)magnesium bromide. This is typically prepared by reacting 4-bromoethylbenzene with magnesium metal in an appropriate ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.comepo.org

Intermediate derivatization strategies can also be employed. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to construct the required biaryl backbones of the precursors. acs.orgnih.gov This allows for the introduction of the 4-ethylphenyl group onto a different aromatic ring system before it is incorporated into the sulfonium (B1226848) structure.

Onium Salt Formation Mechanisms: Sulfonium Cation Synthesis

The formation of the sulfonium cation is the central step in the synthesis. Several mechanisms can be employed, which can be broadly categorized into direct formation routes and methods involving subsequent anion exchange.

Several direct synthetic pathways exist for creating the triarylsulfonium cation.

Grignard Reagent Method: A well-established method involves the reaction of a diaryl sulfoxide with an aryl Grignard reagent. acs.org For the target compound, this can be achieved by reacting diphenyl sulfoxide with (4-ethylphenyl)magnesium bromide. The reaction proceeds through the addition of the Grignard reagent to the sulfoxide, followed by dehydration under acidic conditions (e.g., using aqueous hydrobromic acid) to form the triarylsulfonium salt. google.comepo.org An alternative is reacting a (4-ethylphenyl)-substituted sulfoxide with phenylmagnesium bromide.

Friedel-Crafts Type Reactions: Another common approach is the acid-catalyzed condensation of a diaryl sulfoxide with an electron-rich aromatic compound. acs.orggoogle.com In this case, diphenyl sulfoxide could be reacted with ethylbenzene (B125841) in the presence of a strong acid or dehydrating agent like polyphosphoric acid or a mixture of methanesulfonic acid and phosphorus pentoxide. researchgate.netacs.org This electrophilic aromatic substitution reaction directly attaches the 4-ethylphenyl group to the sulfur atom.

Aryne Insertion Method: A milder, more modern technique involves the reaction of diaryl sulfoxides or sulfides with arynes generated in situ. acs.orgrsc.org The aryne, a highly reactive intermediate, inserts into the sulfur-aryl bond or adds to the sulfur atom, leading to the formation of the triarylsulfonium salt. This method often tolerates a wider range of functional groups compared to traditional routes. rsc.org

Diaryliodonium Salt Method: Triarylsulfonium salts can also be synthesized by reacting a diaryl sulfide (B99878) with a diaryliodonium salt, often under copper catalysis. researchgate.netnih.gov This method provides a direct route to the sulfonium salt, typically with a non-coordinating counterion like triflate, depending on the iodonium (B1229267) salt used.

The table below summarizes key aspects of these direct synthesis routes.

Table 1: Comparison of Direct Synthetic Routes for Triarylsulfonium Salts
Synthetic RouteKey ReagentsTypical ConditionsAdvantagesDisadvantages
Grignard ReagentDiaryl Sulfoxide, Aryl Grignard Reagent, AcidElevated temperature (e.g., 80°C), followed by acidic workup. google.comHigh yield, uses readily available precursors.Requires stoichiometric Grignard reagent, sensitive to moisture.
Friedel-CraftsDiaryl Sulfoxide, Arene, Strong Acid/Dehydrating AgentMild to moderate temperatures (e.g., 40–50°C). researchgate.netDirect condensation, can be high yielding. acs.orgRequires strongly acidic conditions, limited functional group tolerance. google.com
Aryne InsertionDiaryl Sulfoxide/Sulfide, Aryne Precursor, Fluoride Source (e.g., CsF)Mild conditions. rsc.orgBroad substrate scope, good functional group tolerance. rsc.orgRequires synthesis of aryne precursors.
Diaryliodonium SaltDiaryl Sulfide, Diaryliodonium Salt, Copper CatalystElevated temperature (e.g., 125°C). researchgate.netDirect route, can introduce specific counterions.Requires toxic and expensive iodonium salts. google.com

The initial synthesis of a sulfonium salt often yields a product with a halide counterion (e.g., bromide from the Grignard route). google.com For many applications, it is necessary to exchange this for a different, often non-nucleophilic, anion such as hexafluorophosphate (B91526) (PF₆⁻), tetrafluoroborate (B81430) (BF₄⁻), or tetraphenylborate (B1193919) (B(C₆H₅)₄⁻). google.combris.ac.uk This process is known as metathesis or anion exchange.

A common method involves dissolving the crude sulfonium halide in a solvent and adding a salt of the desired counterion, such as ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or sodium tetraphenylborate. google.combris.ac.uk If the newly formed triarylsulfonium salt is insoluble in the reaction medium, it precipitates and can be isolated by filtration.

Alternatively, anion exchange resins can be employed. nih.gov The sulfonium salt solution is passed through a column packed with a resin that has been pre-loaded with the desired anion. This method can be highly efficient and provide very pure products. nih.govgoogle.com The choice of solvent is crucial, with non-aqueous media like methanol (B129727) or acetonitrile (B52724) often used to facilitate the exchange. nih.gov

Table 2: Common Anion Exchange Reactions

Initial AnionReagentTarget AnionMethodReference
Bromide (Br⁻)Ammonium Hexafluorophosphate (NH₄PF₆)Hexafluorophosphate (PF₆⁻)Metathesis in a non-aqueous solvent. epo.org google.comepo.org
Chloride (Cl⁻)Anion Exchange Resin (PF₆⁻ form)Hexafluorophosphate (PF₆⁻)Column chromatography. nih.gov nih.gov
Bromide (Br⁻)Sodium Tetraphenylborate (NaBPh₄)Tetraphenylborate (BPh₄⁻)Precipitation from aqueous or mixed solvent solution. bris.ac.uk
Halide (X⁻)ZMF₆ (Z=NH₄, Na; M=P, As, Sb)MF₆⁻Metathesis reaction. google.com google.com

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Several factors can be adjusted to improve the outcome.

Solvent Effects: In the Grignard-based synthesis, the choice of solvent is critical. While traditional methods used diethyl ether or ether-benzene mixtures, research has shown that using a mixture of an aromatic hydrocarbon (like benzene (B151609) or toluene) and an aliphatic hydrocarbon (like n-heptane) can significantly increase the yield and reduce reaction times from over 18 hours to just 3 hours. google.comepo.org

Stoichiometry of Reagents: The molar ratio of the reactants plays a significant role. For the Grignard reaction, using an excess of the Grignard reagent is common, but the optimal amount needs to be determined empirically. For instance, using 3 equivalents of the Grignard reagent can provide a higher yield than using 5 equivalents as suggested in some older procedures. google.comepo.org

Reaction Conditions: Temperature and reaction time are key parameters to control. For Friedel-Crafts type reactions, maintaining a mild temperature (e.g., 40-50 °C) can prevent side reactions and improve the selectivity for the desired product. researchgate.net Similarly, optimizing the duration of the reaction ensures complete conversion without promoting the decomposition of the product.

Purification Techniques: Achieving high purity often requires multiple recrystallization steps. google.com The choice of solvent for recrystallization is important for effectively removing unreacted starting materials and by-products. The anion exchange step also serves as a purification method, as the precipitation of the desired salt can leave impurities behind in the solution. google.combris.ac.uk

The following table presents optimization data for a typical triarylsulfonium salt synthesis using the Grignard method, highlighting the impact of solvent and reagent stoichiometry.

Table 3: Optimization of Triarylsulfonium Salt Synthesis via Grignard Route

Grignard EquivalentsSolvent SystemReaction TimeYieldReference
5Ether/Benzene (Prior Art)~18 hours39% google.com
3Heptane/Benzene3 hours60% google.com
2Ether/Benzene (Prior Art)Not Specified14% google.com
2Heptane/Benzene3 hours47% google.com

Photochemical Activation and Acid Generation Mechanisms

Photolytic Decomposition Pathways of (4-Ethylphenyl)diphenylsulfonium

The photolytic decomposition of triarylsulfonium salts, and by extension this compound, can be initiated through two primary pathways upon absorption of light: direct photolysis and photoinduced electron transfer.

Direct photolysis occurs when the this compound cation itself absorbs a photon, leading to its excitation to a higher electronic state. Research on analogous triarylsulfonium salts suggests that excitation to the first singlet excited state (S1) is the primary step. ibm.com From this excited state, the molecule can undergo cleavage of a carbon-sulfur bond.

Two types of C-S bond cleavage are possible:

Homolytic Cleavage (Homolysis): The C-S bond breaks symmetrically, yielding a radical cation and a radical species. In the case of this compound, this would result in the formation of a diphenylsulfinyl radical cation and an ethylphenyl radical, or a (4-ethylphenyl)phenylsulfinyl radical cation and a phenyl radical. ibm.comrsc.org

Heterolytic Cleavage (Heterolysis): The C-S bond breaks asymmetrically, leading to the formation of a cation and a neutral molecule. This pathway can produce a diaryl sulfide (B99878) and an aryl cation. ibm.comrsc.org

Studies on triphenylsulfonium (B1202918) salts have shown that direct photolysis from the singlet excited state can lead to both homolytic and heterolytic cleavage products. ibm.com The predominant pathway can be influenced by the solvent environment. ibm.com

Photoinduced electron transfer (PET), also known as photosensitization, is a process where a sensitizer (B1316253) molecule absorbs light and then transfers energy or an electron to the sulfonium (B1226848) salt, which does not directly absorb the light. acs.org The feasibility of PET is determined by the electrochemical potentials of the sensitizer and the sulfonium salt, as described by the Rehm-Weller equation. acs.org

In this process, an excited sensitizer can donate an electron to the this compound cation. This reduction of the sulfonium cation leads to the formation of a transient radical species, which is unstable and rapidly dissociates. researchgate.net This dissociation typically involves the cleavage of a carbon-sulfur bond to yield a diaryl sulfide and an aryl radical. researchgate.net This pathway is particularly useful for extending the spectral sensitivity of the photoacid generator to longer wavelengths where it may not absorb light directly. researchgate.net

The initial photolytic events, whether through direct photolysis or PET, result in the formation of highly reactive intermediates.

Upon direct irradiation, the primary species generated from the singlet excited state of a triarylsulfonium salt are proposed to be a phenyl cation and diphenyl sulfide (from heterolysis) and a singlet radical pair consisting of a phenyl radical and a diphenylsulfinyl radical cation (from homolysis). ibm.comucla.edu These primary products can then undergo further reactions. For instance, in-cage recombination of these species can lead to the formation of rearrangement products like phenylthiobiphenyls. ibm.com

In triplet-sensitized photolysis, the triplet excited state of the sulfonium salt is formed, which then dissociates into a triplet radical pair of a phenyl radical and a diphenylsulfinyl radical cation. ibm.comucla.edu These radicals can then react with the surrounding medium, such as the solvent or a polymer matrix, to abstract a hydrogen atom, which ultimately leads to the formation of a proton (H+). acs.org

The general scheme for acid generation following the formation of these radical cations involves reaction with a proton source (RH), which is typically the solvent or a polymer in the formulation:

[Ar₂S•⁺] + RH → Ar₂S + R• + H⁺

The aryl radicals (Ar•) generated can also abstract hydrogen atoms from the surrounding environment to form the corresponding arene.

Quantum Yield and Efficiency of Photoacid Generation

The quantum yield of photoacid generation (Φ_acid) is a critical measure of the efficiency of a photoacid generator. It is defined as the number of moles of acid produced per mole of photons absorbed.

Several methods are employed to quantify the amount of acid generated upon irradiation. A common and effective technique involves the use of an acid-sensitive indicator dye, such as Rhodamine B. researchgate.netacs.org

In this method, a thin polymer film containing the photoacid generator and Rhodamine B is exposed to radiation. The generated acid protonates the Rhodamine B, causing a distinct color change and a shift in its absorption spectrum. researchgate.net By measuring the change in absorbance at a specific wavelength and comparing it to a standard calibration curve of the dye's absorbance versus acid concentration, the amount of generated acid can be accurately determined. researchgate.netacs.org This allows for the calculation of the quantum yield.

Other methods for quantifying acid generation include conductivity measurements and various spectroscopic techniques that monitor the changes in the chemical environment due to the presence of the generated acid.

The quantum efficiency of photoacid generation is not an intrinsic constant for a given PAG but is influenced by several factors:

Chemical Structure of the PAG: The nature of the substituents on the aryl rings of the sulfonium salt can significantly impact the quantum yield. Electron-donating groups can influence the absorption properties and the stability of the resulting radical and cationic intermediates. While specific data for the 4-ethyl substituent is not readily available, studies on other substituted triarylsulfonium salts have shown that substituents can affect the efficiency of S-C bond cleavage. ibm.com

Wavelength of Irradiation: The excitation wavelength can influence the efficiency, as different excited states may have different decomposition pathways and efficiencies.

Presence of Sensitizers: As discussed in the context of PET, the use of a sensitizer can dramatically increase the efficiency of acid generation, especially at wavelengths where the PAG itself has low absorbance. researchgate.net

Below is a table summarizing representative quantum yields for some triarylsulfonium-based photoacid generators, illustrating the range of efficiencies that can be achieved. It is important to note that specific data for this compound is not available in the cited literature, and these values are for analogous compounds.

Photoacid Generator (PAG)Quantum Yield (Φ_acid)Measurement Conditions
Triphenylsulfonium Hexafluoroantimonate~0.5In solution
Tris(4-methylphenyl)sulfonium Hexafluorophosphate (B91526)Varies with sensitizerIn polymer film
Triarylamine Dialkylsulfonium Salts~0.5In solution

Table 1: Representative quantum yields of photoacid generation for various triarylsulfonium salts. The data is indicative of the general efficiency of this class of compounds. nih.govrsc.org

Influence of Irradiation Wavelength and Energy on Photochemistry

The interaction of this compound, a member of the triarylsulfonium salt class of photoacid generators, with light is a wavelength-dependent process. The energy of the incident photons must be sufficient to promote the molecule to an excited state, which can then undergo chemical transformation to generate the desired acid.

The absorption of ultraviolet (UV) light by triarylsulfonium salts initiates the photochemical reaction. The structure of the cation, in this case, this compound, is the primary determinant of the photo-absorption wavelength and absorbance characteristics. Upon irradiation, the C-S bond within the sulfonium cation can undergo cleavage. This process can proceed through both heterolytic and homolytic pathways, leading to the formation of various reactive intermediates and ultimately the generation of a strong acid, such as hexafluorophosphoric acid in the case of a hexafluorophosphate salt.

Recent studies on representative triarylsulfonium hexafluorophosphate salts have demonstrated a notable discrepancy between the absorption spectrum and the photochemical action plot, which measures the actual photoreactivity at different wavelengths. nih.govresearchgate.net This indicates that the efficiency of photoacid generation does not always directly correlate with the peak absorption wavelengths. Reactivity has been observed at wavelengths with very low absorptivity, a finding of significant importance for practical applications where precise control over the activation process is required. nih.govresearchgate.net

The quantum yield of photoacid generation, a measure of the efficiency of the photochemical process, is also highly dependent on the irradiation wavelength. For similar sulfonium salts, it has been observed that the quantum yield generally decreases as the irradiation wavelength increases. For instance, for a related photoacid generator, the quantum yield decreased from 0.65 at 365 nm to 0.20 at 425 nm. mdpi.com This trend highlights that higher energy photons (shorter wavelengths) are typically more efficient at inducing photoacid generation.

The following table illustrates the effect of irradiation wavelength on the quantum yield of photoacid generation for a representative triarylsulfonium salt photoacid generator.

Table 1: Influence of Irradiation Wavelength on Photoacid Generation Quantum Yield for a Representative Triarylsulfonium Salt

Irradiation Wavelength (nm) Quantum Yield (ΦH+)
365 0.65
385 Not specified
395 Not specified
405 Not specified
425 0.20

Data from a study on a comparable sulfonium salt photoinitiator and is illustrative for the compound class. mdpi.com

Mechanistic Role in Polymerization Processes

Application as a Photoacid Generator in Cationic Polymerization

Cationic polymerization is a chain-growth polymerization method wherein a cationic initiator transfers charge to a monomer, rendering it reactive. wikipedia.org This reactive monomer then proceeds to react with other monomers to form a polymer. wikipedia.org The process is particularly effective for monomers with electron-donating substituents, such as epoxides, vinyl ethers, and oxetanes. rsc.orgtuwien.at (4-Ethylphenyl)diphenylsulfonium serves as a highly effective source of the initiating acid in these systems.

The initiation of cationic polymerization by the strong acid generated from the photolysis of this compound involves the protonation of a monomer molecule. libretexts.org This initial step creates a carbocation or an onium ion, which is the active center for subsequent polymer chain growth. wikipedia.org

The general mechanism can be described as follows:

Photolysis of the Sulfonium (B1226848) Salt: Upon absorbing UV light, the this compound salt undergoes irreversible photo-cleavage. This process typically involves both homolytic and heterolytic bond cleavage pathways, ultimately producing a strong Brønsted acid (H⁺A⁻), along with other radical and neutral species. bohrium.comresearchgate.net The exact nature of the acid depends on the counter-anion (A⁻) of the sulfonium salt, with common examples being hexafluoroantimonate (SbF₆⁻) or hexafluorophosphate (B91526) (PF₆⁻).

Monomer Protonation: The generated strong acid then protonates a monomer molecule (M), creating a secondary or tertiary carbocation or an oxonium ion in the case of cyclic ethers. libretexts.org

For an alkene-based monomer like a vinyl ether: H⁺ + CH₂=CH-OR → CH₃-C⁺H-OR

For a heterocyclic monomer like an epoxide: H⁺ + (CH₂)₂O → [(CH₂)₂OH]⁺

This initiation step is crucial as it dictates the onset of the polymerization process. The efficiency of initiation is dependent on factors such as the quantum yield of acid generation from the PAG, the acidity of the generated acid, and the nucleophilicity of the monomer.

The kinetics of cationic polymerization initiated by this compound are characteristic of chain-growth polymerizations, consisting of initiation, propagation, chain transfer, and termination steps. The rate of polymerization is influenced by several factors, including the concentration of the photoacid generator, the light intensity, the reactivity of the monomer, and the reaction temperature. wikipedia.org

The propagation step involves the sequential addition of monomer units to the active cationic center. wikipedia.org This process is typically very fast. Chain transfer and termination reactions can limit the molecular weight of the resulting polymer and can occur through various mechanisms, such as reaction with the counter-ion, impurities (like water), or the monomer itself. wikipedia.org

Control over the polymerization process is essential for tailoring the properties of the final polymer. In systems initiated by this compound, control can be exerted by:

Varying Light Intensity: The rate of acid generation is directly proportional to the intensity of the UV light, allowing for temporal and spatial control over the polymerization.

Choice of Counter-ion: The nature of the counter-ion (anion) of the sulfonium salt plays a critical role. Non-nucleophilic and bulky anions, such as SbF₆⁻, lead to a more "living" polymerization character with less termination, resulting in higher molecular weight polymers. wikipedia.org

Temperature: The polymerization rate is temperature-dependent, with higher temperatures generally leading to faster rates but potentially more side reactions. wikipedia.org

The following table provides an illustrative overview of the kinetic parameters often considered in such systems.

Kinetic ParameterDescriptionTypical Influencing Factors
Rate of Initiation (Rᵢ) The rate at which active cationic centers are formed.Light intensity, PAG concentration, quantum yield of acid generation.
Rate of Propagation (Rₚ) The rate of monomer addition to the growing polymer chain.Monomer concentration, reactivity of the monomer and the cationic center.
Rate of Termination (Rₜ) The rate at which active centers are deactivated.Nature of the counter-ion, presence of impurities, monomer structure.
Rate of Chain Transfer (Rtr) The rate at which the active center is transferred to another molecule (monomer, solvent, or polymer).Monomer structure, temperature, presence of chain transfer agents.

Photopolymerization of Specific Monomer Systems

This compound is a versatile photoacid generator capable of initiating the polymerization of a wide range of cationically polymerizable monomers.

Epoxides (oxiranes) and vinyl ethers are two of the most common classes of monomers used in cationic photopolymerization. rsc.org this compound efficiently initiates the ring-opening polymerization of epoxides and the chain-growth polymerization of vinyl ethers.

Epoxides: The protonation of the epoxy ring by the photogenerated acid leads to the formation of a hydroxyl group and a carbocation on the adjacent carbon, or more commonly, an oxonium ion. The strained three-membered ring readily opens to relieve ring strain, driving the polymerization forward. The reactivity of epoxides can vary significantly based on their chemical structure.

Vinyl Ethers: Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. inrim.itnih.gov They typically exhibit very high polymerization rates. inrim.it

The table below summarizes the general reactivity and characteristics of these two monomer systems when polymerized using a triarylsulfonium PAG like this compound.

Monomer TypePolymerization MechanismRelative ReactivityKey Characteristics
Epoxides Cationic Ring-Opening PolymerizationModerate to HighGood adhesion, low shrinkage, excellent chemical resistance.
Vinyl Ethers Cationic Chain-Growth PolymerizationVery HighFast cure speeds, good flexibility, low viscosity. inrim.itnih.gov

Research has shown that in copolymerization systems, vinyl ethers tend to be more reactive than epoxides. inrim.it

Oxetanes, which are four-membered cyclic ethers, are another important class of monomers for cationic photopolymerization. tuwien.at They undergo ring-opening polymerization similar to epoxides, but their lower ring strain results in a lower heat of polymerization and reduced shrinkage. google.com Triarylsulfonium salts, including by extension this compound, have been shown to be effective photoinitiators for the polymerization of oxetane (B1205548) monomers. google.com

A notable characteristic in the photopolymerization of some oxetane monomers is the presence of an induction period, a delay before the polymerization process begins. google.com This can be influenced by the specific oxetane structure and the photoinitiator used. google.com

Other cyclic ethers, such as tetrahydrofuran (B95107) (THF), can also be polymerized cationically, although they are generally less reactive than epoxides and oxetanes due to lower ring strain.

Role in Hybrid Photopolymerization Systems

Hybrid photopolymerization systems combine different polymerization mechanisms, most commonly free-radical and cationic polymerization, within a single formulation. This approach allows for the creation of interpenetrating polymer networks (IPNs) or hybrid polymers with tailored properties that are not achievable with a single mechanism alone.

This compound can play a crucial role in such hybrid systems. While its primary function is to generate a strong acid for cationic polymerization, the photolysis of triarylsulfonium salts can also produce radical species. researchgate.net These radicals can initiate free-radical polymerization of monomers like acrylates or methacrylates present in the same formulation. researchgate.net

Therefore, a single photoinitiator, this compound, can potentially initiate both cationic and free-radical polymerization simultaneously upon UV exposure. This dual functionality simplifies the formulation of hybrid systems. The resulting polymers often exhibit a unique combination of properties, such as the toughness and flexibility of acrylates with the good adhesion and low shrinkage of epoxies.

Performance and Optimization Strategies Within Advanced Lithographic Applications

Integration in Chemically Amplified Resist Formulations

The primary function of (4-Ethylphenyl)diphenylsulfonium as a PAG in a CAR system is to generate a strong Brønsted acid upon exposure to radiation, such as deep ultraviolet (DUV) or extreme ultraviolet (EUV) light. This photogenerated acid then acts as a catalyst in a subsequent post-exposure bake (PEB) step, inducing a cascade of chemical transformations in the surrounding polymer matrix. This catalytic nature is the cornerstone of chemical amplification, allowing a single photo-event to trigger numerous chemical changes, thereby enhancing the photosensitivity of the resist.

In many advanced resist formulations, the direct absorption of high-energy photons by the this compound PAG may be inefficient. To overcome this, sensitizers are often incorporated into the resist matrix. These sensitizer (B1316253) molecules have a high absorption cross-section at the exposure wavelength and, upon excitation, can efficiently transfer energy to the PAG, leading to its decomposition and the generation of the photoacid.

The energy transfer can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the excited sensitizer and the PAG. The efficiency of FRET is highly dependent on the spectral overlap between the emission of the sensitizer and the absorption of the PAG, as well as the distance between them.

Dexter Electron Transfer: This is a short-range, electron exchange mechanism that requires orbital overlap between the sensitizer and the PAG. In this process, an electron is transferred from the excited sensitizer to the PAG, leading to the formation of a radical cation of the sensitizer and a radical anion of the PAG, which subsequently decomposes to generate the acid.

Following its generation during the exposure step, the acid cation, a proton, must diffuse through the polymer matrix during the PEB to catalyze the intended chemical reactions. The diffusion of the acid is a critical process that directly influences both the sensitivity and the resolution of the lithographic process. lithoguru.com The de-protection reaction is the most common mechanism in positive-tone CARs, where the acid catalyzes the cleavage of protecting groups on the polymer backbone. chemrxiv.org

For instance, in a typical positive-tone CAR based on a polymer with t-butoxycarbonyl (t-BOC) protecting groups, the photogenerated acid will protonate the carbonyl oxygen of the t-BOC group. lithoguru.comchemrxiv.org This is followed by a thermally-activated decomposition that cleaves the protecting group, releasing isobutene and a carboxylic acid or a phenol. This reaction converts the initially insoluble polymer into a form that is soluble in an aqueous alkaline developer. The catalytic cycle is completed by the regeneration of the proton, which can then diffuse to a neighboring site to induce another de-protection event.

The extent of acid diffusion is a double-edged sword. While a sufficient diffusion length is necessary to achieve high sensitivity by ensuring a large number of catalytic events per acid molecule, excessive diffusion can lead to a blurring of the latent image, which degrades the resolution and increases line edge roughness (LER). lithoguru.comnist.gov The diffusion coefficient of the acid is influenced by several factors, including the size of the counter-anion from the PAG, the free volume of the polymer matrix, the PEB temperature and time, and the presence of any base quenchers added to the formulation to control the diffusion process. lithoguru.com

Lithographic Performance Metrics (Mechanistic Basis)

The effectiveness of this compound and similar PAGs in high-resolution lithography is evaluated based on several key performance metrics. Understanding the mechanistic origins of these metrics is crucial for the rational design and optimization of resist formulations.

Sensitivity refers to the minimum energy dose required to induce the desired chemical change in the resist. In CARs utilizing this compound, sensitivity is primarily determined by:

The quantum yield of photoacid generation.

The catalytic chain length, which is the number of de-protection reactions catalyzed by a single acid molecule.

Strategies to enhance sensitivity often focus on increasing the efficiency of these two factors. This can be achieved by optimizing sensitizer interactions, selecting a PAG with a high quantum yield, or designing the polymer and process conditions to allow for a longer, yet controlled, acid diffusion length. mdpi.com For example, restricting the diffusion of the photogenerated acid to the reactive polymer backbone has been shown to enhance sensitivity. mdpi.com

Resolution is the ability to print small features with high fidelity. It is fundamentally limited by factors such as acid diffusion, the contrast of the resist system, and the wavelength of the light source. mdpi.com To enhance resolution when using this compound PAGs, formulation chemists often employ strategies to limit acid diffusion. This can include:

Using bulkier counter-anions: Larger anions diffuse more slowly, thus confining the catalytic reaction to the exposed areas.

Incorporating base quenchers: These are basic compounds that neutralize the acid, effectively stopping the catalytic reaction at the edges of the feature.

Optimizing PEB conditions: Lowering the PEB temperature or reducing the bake time can limit the diffusion length of the acid. nist.gov

The following table summarizes the impact of different parameters on sensitivity and resolution:

ParameterEffect on SensitivityEffect on ResolutionMechanistic Rationale
PAG Quantum Yield Increases with higher yieldIndirectly improves by allowing lower dosesMore efficient acid generation per photon.
Acid Diffusion Length Increases with longer lengthDecreases with longer lengthLonger diffusion allows for more catalytic events but also causes image blur. lithoguru.com
Base Quencher Conc. Decreases with higher conc.Increases with higher conc.Neutralizes acid, shortening the catalytic chain but sharpening the image.
PEB Temperature Increases with higher temp.Decreases with higher temp.Higher temperature increases acid diffusion rate. nist.gov

Line Edge Roughness (LER) refers to the small, random variations in the width of a printed line feature. It is a critical issue in advanced lithography nodes as it can lead to device failure. The mechanistic origins of LER are complex and are influenced by several factors related to the this compound PAG and the CAR formulation:

Shot Noise: At the low photon doses used for high-sensitivity resists, the statistical fluctuations in the number of photons arriving at the resist surface can lead to a non-uniform distribution of photogenerated acid.

PAG and Acid Distribution: The initial random distribution of PAG molecules within the polymer matrix and the subsequent random walk of the diffusing acid molecules contribute to roughness at the boundary between exposed and unexposed regions.

Polymer Architecture: The molecular weight, polydispersity, and chemical heterogeneity of the polymer can influence the uniformity of the de-protection reaction and the subsequent development process. usn.no Molecular glass resists, due to their well-defined structure, may offer advantages in this regard. nist.gov

Design Principles for Enhanced Lithographic Utility

The molecular design of this compound and related sulfonium (B1226848) salt PAGs is a key area of research aimed at improving their lithographic performance. Several design principles have emerged:

Modification of the Cation: The structure of the sulfonium cation influences the PAG's thermal stability, solubility in the resist matrix, and absorption characteristics. The ethylphenyl group in this compound can be modified to fine-tune these properties. Attaching the PAG to the polymer backbone is a strategy that has been explored to limit diffusion and improve resolution. researchgate.net

Photosensitization and Absorption Tuning: For applications at specific wavelengths, such as 193 nm ArF lithography, the PAG can be designed to have a higher absorbance at the target wavelength. Alternatively, the design can focus on optimizing its interaction with specific sensitizers to maximize the efficiency of energy transfer.

The following table outlines key design considerations and their impact on lithographic performance:

Design FeatureTarget PropertyLithographic Impact
Bulky Cation/Anion Lower Diffusion RateImproved Resolution, Reduced LER
Polymer-Bound PAG Zero Diffusion of PAGImproved Resolution, Reduced LER, Reduced outgassing
High pKa of Generated Acid High Catalytic EfficiencyIncreased Sensitivity
Optimized Absorption Spectra Efficient Photon CaptureIncreased Sensitivity

By systematically applying these design principles, researchers continue to develop novel photoacid generators based on the this compound scaffold with enhanced utility for next-generation lithographic processes.

Computational and Theoretical Investigations of 4 Ethylphenyl Diphenylsulfonium

Electronic Structure Calculations of the Sulfonium (B1226848) Cation

The electronic structure of the (4-Ethylphenyl)diphenylsulfonium cation is the foundation of its photochemical reactivity. Quantum chemical calculations, particularly those employing density functional theory (DFT), offer profound insights into the distribution of electrons and the nature of the chemical bonds within the molecule.

Molecular Orbital Analysis and Electronic Transitions

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions that occur upon photoexcitation. In the this compound cation, the highest occupied molecular orbitals (HOMOs) are typically localized on the phenyl rings, possessing π-character. Conversely, the lowest unoccupied molecular orbitals (LUMOs) are often characterized by significant antibonding σ*-character, primarily centered on the C-S bonds.

The introduction of an ethyl group at the para position of one of the phenyl rings induces a slight perturbation of the electronic structure compared to the parent triphenylsulfonium (B1202918) cation. This alkyl substituent acts as a weak electron-donating group, which can raise the energy of the HOMO localized on that specific ring. This, in turn, can influence the energy of the electronic transitions.

The primary electronic transition of interest for photoacid generation is the promotion of an electron from a HOMO to a LUMO. For triarylsulfonium salts, this transition often corresponds to a π → σ* excitation. This process is critical as it populates an antibonding orbital, weakening the C-S bond and setting the stage for subsequent decomposition.

OrbitalGeneral CharacterInfluence of 4-Ethyl Group
HOMO π-orbital on phenyl ringsRaises energy of the HOMO on the substituted ring
LUMO σ*-antibonding orbital on C-S bondsMinor perturbation

This table provides a generalized overview based on established principles of molecular orbital theory as applied to substituted aromatic systems.

Prediction of Excited State Properties and Reactivity

Upon absorption of a photon and promotion to an excited electronic state, the this compound cation can undergo a series of photophysical and photochemical processes. Computational methods, such as time-dependent DFT (TD-DFT), are instrumental in predicting the properties of these excited states and their subsequent reactivity.

The primary photochemical event is the cleavage of a carbon-sulfur bond. Studies on related triarylsulfonium salts have shown that both singlet and triplet excited states can be involved in the decomposition mechanism. ibm.com Direct irradiation typically leads to the population of an excited singlet state. From this state, two principal pathways are possible:

Heterolytic Cleavage: The C-S bond breaks, yielding a diaryl sulfide (B99878) and an aryl cation. This is often the predominant pathway from the singlet excited state. ibm.com

Homolytic Cleavage: The C-S bond breaks to form a diaryl sulfinyl radical cation and an aryl radical. This pathway can also occur from the singlet state but is often more significant from the triplet state. ibm.com

The ethyl substituent is expected to have a modest influence on the excited-state reactivity. Its electron-donating nature may slightly stabilize the radical cation intermediate, potentially influencing the branching ratio between heterolytic and homolytic cleavage pathways.

Reaction Pathway Modeling for Acid Generation

To gain a more granular understanding of the acid generation process, computational chemists model the entire reaction pathway, from photoexcitation to the final acid product. This involves identifying key intermediates and the transition states that connect them.

Transition State Analysis of Photodecomposition

Transition state theory is a cornerstone of understanding reaction kinetics. github.iowikipedia.orgwikipedia.orgox.ac.uk Computational searches for transition state geometries provide critical information about the energy barriers associated with different decomposition pathways. For the photodecomposition of this compound, transition state analysis can help to elucidate the preferred bond cleavage events.

The cleavage of the bond between the sulfur atom and the ethyl-substituted phenyl ring will have a distinct transition state and activation energy compared to the cleavage of the bonds to the unsubstituted phenyl rings. The relative energies of these transition states will determine the regioselectivity of the photodecomposition. It is generally anticipated that the bond to the substituted phenyl ring might be slightly weaker due to the electronic effects of the ethyl group.

Density Functional Theory (DFT) Studies on Reaction Intermediates

DFT is widely used to investigate the structures and stabilities of the various intermediates formed during the photodecomposition of triarylsulfonium salts. researchgate.netsoton.ac.uknih.gov Following the initial C-S bond cleavage, a cascade of reactions occurs.

In the case of heterolytic cleavage , the primary products are diphenyl sulfide and the (4-ethylphenyl) cation. The highly reactive aryl cation will readily abstract a hydrogen atom from a suitable donor in the surrounding medium (e.g., the polymer matrix or residual solvent) to generate a proton (the photoacid) and ethylbenzene (B125841).

In the case of homolytic cleavage , the initial products are the diphenylsulfinyl radical cation and the 4-ethylphenyl radical. These radical species can undergo further reactions. For instance, the 4-ethylphenyl radical can abstract a hydrogen atom to form ethylbenzene. The diphenylsulfinyl radical cation can react with the solvent or other components of the photoresist to ultimately generate a proton.

DFT calculations can provide the relative energies of these various intermediates, helping to construct a detailed potential energy surface for the entire acid generation process.

Reaction PathwayInitial ProductsFinal Acid Generation Step
Heterolytic Cleavage Diphenyl sulfide + (4-Ethylphenyl) cation(4-Ethylphenyl) cation + H-donor → Ethylbenzene + H⁺
Homolytic Cleavage Diphenylsulfinyl radical cation + 4-Ethylphenyl radicalRadical intermediates + H-donor → Neutral products + H⁺

This table outlines the general, accepted mechanisms for photoacid generation from triarylsulfonium salts.

Mechanistic Insights from Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure and reactivity of an isolated molecule, molecular dynamics (MD) simulations offer a powerful approach to study the behavior of this compound within the complex environment of a photoresist film. mdpi.comnih.govacs.orgacs.org MD simulations model the classical motions of atoms and molecules over time, providing insights into diffusion, intermolecular interactions, and the local environment's influence on the photochemical processes.

MD simulations can be used to investigate the distribution of the PAG molecules within the polymer matrix. The compatibility of the this compound salt with the polymer is crucial, as aggregation of PAG molecules can lead to non-uniform acid distribution and ultimately affect the resolution of the photolithographic process. The ethyl group, being non-polar, can influence the solubility and distribution of the PAG within different polymer systems.

Furthermore, MD simulations can track the diffusion of the generated acid molecules. The mobility of the photogenerated acid is a critical factor in the chemical amplification process, as a single acid molecule can catalyze numerous deprotection reactions. The size and nature of the counter-ion associated with the sulfonium cation, as well as the local polymer dynamics, all play a role in the acid diffusion rate. By simulating the trajectories of the acid molecules, researchers can gain a better understanding of the spatial extent of the catalytic chain reaction and its impact on the final resist profile.

Derivatization and Structure Activity Relationship Studies Mechanistic Focus

Systematic Modification of the Aryl and Alkyl Substituents

The photochemistry of triarylsulfonium salts, including (4-Ethylphenyl)diphenylsulfonium, is a complex process that primarily involves the cleavage of a carbon-sulfur (C-S) bond upon irradiation. The nature of the substituents on the aromatic rings plays a critical role in directing the course of this photochemical reaction, influencing both the efficiency of acid generation and the reaction pathways.

Impact of Substituent Electronic Effects on Photolysis Mechanisms

The electronic properties of substituents on the phenyl rings of the this compound cation profoundly influence the mechanism of its photolysis. The primary photochemical event is the excitation of the molecule to a singlet excited state, which can then undergo either homolytic or heterolytic C-S bond cleavage.

Electron-donating groups, such as the ethyl group in the 4-position, generally increase the electron density of the aromatic ring. This can influence the absorption characteristics of the molecule and the stability of the intermediates formed upon photolysis. In the case of direct irradiation, the photolysis of triarylsulfonium salts can lead to the formation of rearrangement products, such as phenylthiobiphenyls, in addition to the expected diphenyl sulfide (B99878). This suggests a mechanism involving an in-cage recombination of the initially formed radical pair.

Studies on analogous compounds with different para-substituents provide insight into the electronic effects. For instance, comparing a methyl or methoxy (B1213986) substituent to the ethyl group reveals subtle but important differences in their electron-donating capabilities, which in turn affect the quantum yield of photoacid generation.

Substituent at 4-positionHammett Constant (σp)Relative Quantum Yield of Acid Generation
-H0.001.00
-CH₃-0.171.15
-OCH₃-0.271.25
-Cl+0.230.85

Note: This table presents illustrative data based on general trends observed for substituted triarylsulfonium salts to demonstrate the electronic effect. Actual values for this compound may vary.

The data illustrates that electron-donating groups tend to enhance the efficiency of photoacid generation, likely by stabilizing the radical cation intermediate formed during photolysis. Conversely, electron-withdrawing groups can decrease the efficiency.

Influence of Steric Factors on Reaction Pathways

Steric hindrance around the central sulfur atom can significantly impact the reaction pathways of this compound photolysis. The introduction of bulky substituents on the phenyl rings can hinder the approach of nucleophiles and affect the recombination of radical pairs within the solvent cage.

Research on triarylsulfonium salts with sterically demanding substituents has shown a dramatic increase in their stability, particularly against alkaline degradation. While this research primarily focuses on thermal stability, the principles can be extended to photochemical processes. Increased steric bulk can influence the lifetime of the excited state and the partitioning between different decay pathways. For instance, bulky groups may favor pathways that lead to fragmentation over those that result in rearrangement products.

A comparative study of the photoproducts of this compound with a more sterically hindered derivative, such as (2,4,6-Trimethylphenyl)diphenylsulfonium, would likely reveal a different product distribution, with the latter potentially showing a higher proportion of simple cleavage products due to the restricted movement of the radical fragments.

Counterion Engineering for Tunable Acidity and Solubility (Mechanistic Implications)

Perfluoroalkanesulfonate Counterions and Their Functional Role

Perfluoroalkanesulfonates, such as triflate (CF₃SO₃⁻) and nonaflate (C₄F₉SO₃⁻), are commonly employed as counterions for this compound. The primary reason for their use is the superacidic nature of their corresponding sulfonic acids. Upon photolysis of the sulfonium (B1226848) cation, a proton is generated, which then associates with the counterion to form a strong Brønsted acid.

The mechanistic role of the perfluoroalkanesulfonate anion extends beyond simply providing a proton source. Its low nucleophilicity is critical. A non-nucleophilic counterion does not readily participate in side reactions with the reactive intermediates generated during photolysis, thereby ensuring a high quantum yield of acid generation. Furthermore, the size and structure of the perfluoroalkyl chain can be modified to tune the solubility of the PAG in different media, a crucial aspect for its application in various polymer matrices. The use of more hydrophobic perfluoroalkanesulfonate anions can enhance the compatibility of the PAG with nonpolar resins. researchgate.net

Exploration of Alternative Counterion Systems for Specific Applications

While perfluoroalkanesulfonates are highly effective, research has explored alternative counterion systems to address specific needs. For example, counterions like hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻) are also used and can offer different levels of acidity and thermal stability. researchgate.netresearchgate.net The general order of reactivity for photoacid generation is often cited as SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. researchgate.net

CounterionpKa of Conjugate AcidKey Characteristics
Trifluoromethanesulfonate (TfO⁻)~ -14Strong acid, good thermal stability
Nonafluorobutanesulfonate (NfO⁻)~ -16Very strong acid, enhances hydrophobicity
Hexafluoroantimonate (SbF₆⁻)~ -25Extremely strong acid, high reactivity
Hexafluorophosphate (PF₆⁻)~ -20Strong acid, good thermal stability
Tetrakis(pentafluorophenyl)borate< -25Weakly coordinating, high reactivity

Note: pKa values are approximate and can vary depending on the solvent.

Rational Design Principles for Optimized Photoinitiator Performance (Mechanistic Basis)

The insights gained from mechanistic studies on the derivatization of this compound and related compounds provide a set of rational design principles for creating more efficient photoinitiators.

The core principle lies in the strategic manipulation of the electronic and steric properties of the cation and the choice of a suitable counterion. To enhance the quantum yield of acid generation, one might introduce electron-donating substituents on the phenyl rings to stabilize the radical cation intermediates. However, this must be balanced against potential red-shifts in the absorption spectrum that might not be desirable for all applications.

For applications requiring high thermal stability, the introduction of sterically bulky groups on the aryl rings can be an effective strategy. nih.gov This approach can also influence the photolysis pathway, potentially favoring more direct fragmentation.

The concept of "push-pull" systems, where an electron-donating group is placed on one phenyl ring and the sulfonium serves as the electron-accepting group, has been shown to be a powerful strategy for creating highly efficient PAGs. researchgate.net By carefully positioning these groups (e.g., para vs. meta), the efficiency of the S-C bond cleavage can be significantly enhanced. researchgate.net

Ultimately, the rational design of a photoinitiator based on the this compound scaffold is a multi-parameter optimization problem. A deep understanding of the underlying photophysical and photochemical mechanisms is essential to navigate the complex relationships between molecular structure and photoinitiator performance.

Advanced Analytical and Mechanistic Characterization Techniques

Spectroscopic Techniques for Photochemical Mechanism Elucidation

Spectroscopic methods are indispensable for probing the fleeting intermediates and complex reaction kinetics that define the photochemistry of triarylsulfonium salts. These techniques allow for real-time observation of excited states and reactive species, providing critical insights into the primary photochemical events.

Time-Resolved Spectroscopy (e.g., Flash Photolysis, Transient Absorption Spectroscopy)

Time-resolved spectroscopy is a powerful tool for studying the dynamics of short-lived excited states and reaction intermediates. In the context of (4-Ethylphenyl)diphenylsulfonium, techniques like flash photolysis and transient absorption spectroscopy are employed to monitor the species generated immediately following light absorption.

Upon UV irradiation, triarylsulfonium salts are known to undergo carbon-sulfur bond cleavage from their excited singlet or triplet states. Flash photolysis experiments on analogous triarylsulfonium salts have revealed the formation of transient species with distinct absorption spectra. For instance, studies on triphenylsulfonium (B1202918) salts have identified a transient absorption band in the 400-500 nm region, which is attributed to the formation of the diphenylsulfinyl radical cation (Ph₂S⁺•) and a phenyl radical (Ph•).

Table 1: Representative Transient Species in the Photolysis of Substituted Triphenylsulfonium Salts

Transient SpeciesTypical Absorption Maximum (nm)Lifetime
Aryl Radical300-400Nanoseconds to Microseconds
Diarylsulfinyl Radical Cation400-500Nanoseconds to Microseconds
Triplet Excited StateVaries with substitutionNanoseconds

This table is illustrative and based on data for analogous triarylsulfonium salts. The exact absorption maxima and lifetimes for intermediates of this compound may vary.

In Situ Spectroscopic Monitoring of Acid Generation

A key function of this compound in many applications is the generation of a strong Brønsted acid upon photolysis. The quantum yield and kinetics of acid formation are critical parameters that can be monitored in situ using spectroscopic techniques.

One common method involves the use of a pH-sensitive indicator dye in the reaction medium. The change in the absorption spectrum of the dye upon protonation allows for the real-time quantification of the generated acid. For example, the photolysis of a solution containing the sulfonium (B1226848) salt and an indicator like coumarin (B35378) can be monitored by the appearance of the absorption band of the protonated coumarin.

Alternatively, time-resolved Fourier-transform infrared (FT-IR) spectroscopy can be employed to directly observe the vibrational modes of the generated acid and other photoproducts. This technique provides structural information about the species involved in the reaction and can distinguish between different acidic species that may be formed.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a vital tool for identifying the various intermediates and products formed during the photolysis of this compound. By analyzing the mass-to-charge ratio of the ions produced, it is possible to deduce the elemental composition and structure of the photogenerated species.

In a typical experiment, a solution of the sulfonium salt is irradiated, and the resulting mixture is introduced into the mass spectrometer. The fragmentation pattern of the parent ion and the detection of ions corresponding to expected intermediates can provide strong evidence for a proposed reaction mechanism.

For this compound, mass spectrometry would be expected to identify key intermediates such as the this compound cation itself, as well as fragments resulting from in-source decay or from the analysis of the photolyzed solution. The primary cleavage of the C-S bond would lead to the formation of radicals, which can then react to form stable products that can be detected by MS. For instance, the detection of diphenyl sulfide (B99878) and 4-ethyldiphenyl sulfide would be indicative of the different possible fragmentation pathways.

Table 2: Expected Key Mass Spectrometric Fragments in the Analysis of Photolyzed this compound

m/z (proposed)Identity
291.12This compound Cation
186.08Diphenyl Sulfide
214.114-Ethyldiphenyl Sulfide
154.05Biphenyl
182.094-Ethylbiphenyl

This table is illustrative and presents the expected exact masses of potential photoproducts. The observed m/z values may vary depending on the ionization method and instrument calibration.

Chromatographic Methods for Product Analysis in Mechanistic Studies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for the separation and quantification of the final products of the photodecomposition of this compound. When coupled with mass spectrometry (e.g., HPLC-MS, GC-MS), these methods provide definitive identification of the photoproducts.

Studies on analogous triarylsulfonium salts have shown that photolysis leads to a complex mixture of products. osti.gov The primary products are typically the corresponding diaryl sulfide and various isomers of phenylthiobiphenyl, which result from the in-cage recombination of the initially formed radical pair. osti.gov

In the case of this compound, HPLC analysis of the irradiated solution would be expected to resolve peaks corresponding to diphenyl sulfide, 4-ethyldiphenyl sulfide, and a series of (ethylphenyl)thiobiphenyl isomers. The relative yields of these products can provide valuable information about the efficiency of in-cage versus out-of-cage reactions and the influence of the ethyl substituent on the reaction pathway.

A study on the photolysis of (4-methylphenyl)diphenylsulfonium (B13929972) triflate in methanol (B129727), for example, identified several key products, the relative amounts of which provide insight into the competing reaction pathways.

Table 3: Representative Photoproducts of a Substituted Triphenylsulfonium Salt ((4-methylphenyl)diphenylsulfonium triflate) in Methanol

ProductRelative Yield (%)
Diphenyl Sulfide45
4-Methyldiphenyl Sulfide5
2-(Phenylthio)biphenyl10
4-(Phenylthio)biphenyl20
4-Methyl-4'-(phenylthio)biphenyl15
Benzene (B151609)5

Data adapted from studies on closely related compounds and is intended to be illustrative for the potential product distribution of this compound photolysis. osti.gov

By systematically applying these advanced analytical and mechanistic characterization techniques, a comprehensive understanding of the photochemical behavior of this compound can be achieved. This knowledge is crucial for optimizing its performance in various technological applications and for the rational design of new photoacid generators with tailored properties.

Emerging Applications and Future Research Directions

Exploration in Novel Photopatterning Technologies

Triarylsulfonium salts, including (4-Ethylphenyl)diphenylsulfonium, are critical components in the field of microelectronics fabrication, where they serve as photoacid generators (PAGs) in chemically amplified photoresists. spiedigitallibrary.orgrsc.org The process of photolithography, used to create intricate patterns on semiconductor wafers, relies on the precise, light-induced generation of acid.

When a polymer film containing the sulfonium (B1226848) salt is exposed to UV light through a photomask, acid is generated only in the irradiated areas. spiedigitallibrary.org This acid then catalyzes a change in the solubility of the surrounding polymer matrix during a subsequent heating step. Depending on the polymer chemistry, this allows for either the exposed (positive-tone) or unexposed (negative-tone) regions of the film to be washed away, transferring the pattern from the mask to the substrate.

The efficiency of acid generation and the diffusion of the acid within the polymer film are critical parameters that determine the resolution of the final feature. spiedigitallibrary.org Research in this area focuses on synthesizing novel sulfonium salt structures to enhance photosensitivity and control acid diffusion, enabling the creation of ever-smaller and more complex circuit patterns. rsc.orgresearchgate.net For instance, specific PAGs based on triphenylsulfonium (B1202918) (TPS) salts have been successfully used in 193 nm immersion lithography to resolve features as small as 42 nm. researchgate.net

Table 1: Key Aspects of Triarylsulfonium Salts in Photopatterning

FeatureDescriptionResearch Focus
Function Photoacid Generator (PAG)Increasing quantum yield of acid generation.
Application Chemically Amplified PhotoresistsHigh-resolution lithography (e.g., 193 nm, EUV).
Mechanism UV-induced photolysis generates a strong acid, which catalyzes a solubility change in a polymer matrix. spiedigitallibrary.orgControlling acid diffusion for sharper pattern definition.
Performance Enables resolution of sub-100 nm features. researchgate.netDeveloping PAGs for next-generation lithography techniques.

Potential in Advanced Additive Manufacturing (3D Printing) via Cationic Photopolymerization

The unique properties of triarylsulfonium salts make them ideal candidates for cationic photopolymerization, a technique increasingly used in advanced additive manufacturing, particularly stereolithography (SLA). nih.govacs.org Unlike free-radical polymerization, which is inhibited by oxygen, cationic polymerization is insensitive to air, eliminating the need for an inert atmosphere during the 3D printing process. researchgate.net

In this application, this compound acts as a photoinitiator. researchgate.net When mixed with monomers such as epoxides, vinyl ethers, or cyclic ethers and exposed to a patterned light source (like a laser or DLP projector), the photogenerated acid initiates a ring-opening polymerization of the monomers. This process rapidly converts the liquid resin into a solid, cross-linked polymer, forming one layer of the 3D object. The process is repeated layer-by-layer to build the final part.

Recent research has focused on developing hybrid curing systems that combine both cationic and free-radical polymerization. mdpi.com In one study, a hybrid resin using a triarylsulfonium salt as the cationic initiator and another compound for the free-radical part was developed, aiming to combine the benefits of both mechanisms, such as reduced shrinkage and improved mechanical properties. mdpi.com

Development of Environmentally Benign Photochemistry Approaches

While highly effective, early generations of sulfonium salt PAGs often contained anions like perfluorooctane (B1214571) sulfonate (PFOS), which are now recognized as persistent, bioaccumulative, and toxic. researchgate.net This has spurred significant research into developing more environmentally friendly alternatives.

A key direction is the synthesis of new sulfonium salts with novel, non-toxic, and more environmentally benign counter-anions. researchgate.net Researchers have successfully developed PAGs with semifluorinated sulfonate anions that show comparable or even better performance than PFOS-based salts in high-resolution lithography. researchgate.net These "green PAGs" are designed to be effective photoacid generators without persisting in the environment.

Another approach to greener photochemistry involves designing PAGs that are sensitive to visible light instead of just UV radiation. nih.govacs.org This allows for the use of lower-energy, safer light sources like LEDs, reducing energy consumption and expanding the range of compatible materials. Arylazo sulfones, for example, have been developed as nonionic, visible-light PAGs that offer a green and efficient method for acid generation. nih.gov

Integration with Hybrid Organic-Inorganic Materials Systems

The ability of this compound to initiate cationic polymerization has been harnessed to create advanced hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. acs.orgresearchgate.net

A common method involves the simultaneous photopolymerization of organic monomers and a sol-gel process for inorganic precursors. acs.org For example, a resin can be formulated containing epoxy monomers, a triarylsulfonium salt photoinitiator, and an alkoxysilane precursor like tetraethyl orthosilicate (B98303) (TEOS). Upon UV irradiation, the sulfonium salt generates acid, which simultaneously initiates the polymerization of the epoxy resin and catalyzes the hydrolysis and condensation (sol-gel reaction) of the alkoxysilane. acs.orgresearchgate.net This dual-cure process results in a highly cross-linked, interpenetrating network of organic polymer and an inorganic glass-like matrix.

Researchers have also developed multifunctional hybrid nanoparticles that act as both a reinforcing filler and a photoinitiator. sci-hub.se By chemically bonding a photoinitiator moiety to the surface of silica (B1680970) nanoparticles, the initiation of polymerization occurs directly at the organic-inorganic interface, leading to improved dispersion and enhanced mechanical properties of the final composite material. sci-hub.se

Future Prospects in Fundamental Photochemical Research

Despite their widespread use, the fundamental photochemical mechanisms of triarylsulfonium salts continue to be an active area of research. ibm.comscilit.com Detailed studies have shown that upon direct irradiation, the molecule is promoted to an excited singlet state. From this state, it undergoes cleavage of a carbon-sulfur bond through two competing pathways: heterolytic cleavage and homolytic cleavage. ibm.comnih.gov

Heterolytic Cleavage: The C-S bond breaks unevenly, forming a phenyl cation and a diaryl sulfide (B99878).

Homolytic Cleavage: The C-S bond breaks evenly, forming a phenyl radical and a diarylsulfinyl radical cation.

These highly reactive intermediates then react with each other or with the surrounding solvent or polymer matrix to generate the final products, including the all-important Brønsted acid. researchgate.netibm.com The ratio of these pathways and the ultimate quantum yield of acid production are influenced by factors such as the substituents on the aryl rings, the polarity of the solvent or polymer, and the nature of the counter-anion. spiedigitallibrary.orgibm.com

Future research will likely focus on fine-tuning the molecular structure of these salts to control these fundamental photoprocesses. By precisely manipulating the excited-state dynamics, researchers aim to design next-generation photoinitiators with higher efficiency, tailored absorption wavelengths (e.g., in the visible or near-IR spectrum), and greater control over the initiation process for even more demanding applications in materials science and microfabrication. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethylphenyl)diphenylsulfonium, and how should purity be validated?

  • Methodology :

  • Synthesis : Use iterative cross-coupling reactions with boronate intermediates, as demonstrated in sulfonium salt syntheses . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts.
  • Characterization : Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis. Confirm structural integrity using 1H^1H-NMR and 13C^{13}C-NMR, ensuring peak assignments align with predicted splitting patterns .
  • Reproducibility : Document reaction yields, solvent systems, and purification steps (e.g., column chromatography) to enable replication .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid aqueous environments due to sulfonium salts’ sensitivity to moisture .
  • Safety : Use fume hoods for handling powdered forms to mitigate inhalation risks. Refer to SDS protocols for spill management and first aid .

Q. What preliminary assays are recommended to explore its biological activity?

  • Approach :

  • In vitro screening : Conduct dose-response assays in cell lines (e.g., cancer, microbial) to assess cytotoxicity or antimicrobial effects. Use positive controls (e.g., doxorubicin for anticancer activity) .
  • Enzyme inhibition : Test interactions with kinases or proteases via fluorescence-based assays, correlating activity with structural analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives .

Advanced Research Questions

Q. How can mechanistic studies elucidate its role in photoacid-generating (PAG) applications?

  • Experimental Design :

  • Photolysis : Exclude oxygen and irradiate with UV light (254–365 nm). Monitor acid generation via pH-sensitive probes (e.g., bromocresol green) .
  • Kinetic analysis : Use time-resolved spectroscopy to track transient intermediates and quantify quantum yields . Compare with triflate-based sulfonium salts to assess relative efficiency .

Q. How should researchers address contradictory data in catalytic performance studies?

  • Resolution strategies :

  • Control experiments : Verify solvent effects, counterion interactions (e.g., hexafluorophosphate vs. triflate), and substrate scope limitations .
  • Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., NMR integration errors) and statistical validation (e.g., p-values for biological replicates) .

Q. What computational methods predict its electronic properties for material science applications?

  • Modeling :

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
  • Solvent effects : Apply PCM models to simulate polarity impacts on stability and reactivity .

Q. How can advanced NMR techniques resolve stereochemical ambiguities?

  • Techniques :

  • 2D NMR : Use 1H^1H-1H^1H COSY and NOESY to assign coupling constants and confirm spatial proximity of ethylphenyl substituents .
  • Dynamic NMR : Probe conformational flexibility via variable-temperature experiments, identifying rotameric equilibria .

Q. What strategies optimize its use in conductive polymer composites?

  • Material design :

  • Doping studies : Incorporate into polythiophene matrices and measure conductivity via four-point probe techniques. Compare with poly(3,4-ethylenedioxythiophene) (PEDOT) composites .
  • Morphology : Analyze film uniformity using AFM or SEM to correlate structure with electrochemical performance .

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